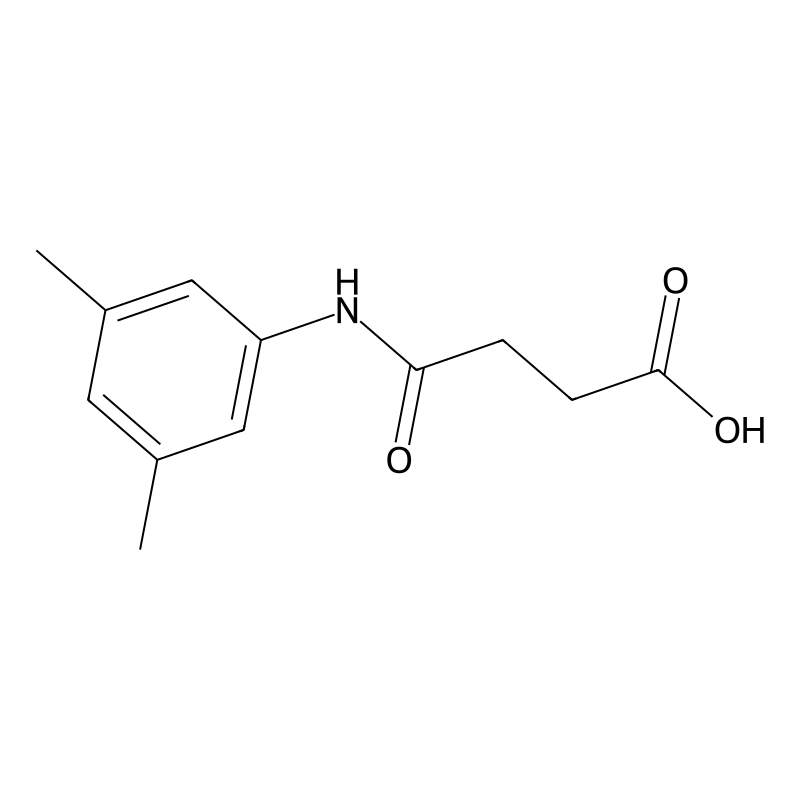4-(3,5-Dimethylanilino)-4-oxobutanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-(3,5-Dimethylanilino)-4-oxobutanoic acid, with the chemical formula CHNO and CAS number 303770-90-3, is a compound characterized by a dimethylaniline group attached to a 4-oxobutanoic acid structure. This compound exhibits a molecular weight of approximately 221.252 g/mol and has notable physical properties such as a density of 1.2 g/cm³ and a boiling point of around 447.1 °C at 760 mmHg . The compound is recognized for its potential applications in pharmaceuticals and organic synthesis.
- Acid-base reactions: The carboxylic acid group can donate protons, making it a weak acid.
- Esterification: Reacting with alcohols can form esters.
- Amide formation: The amine group can react with acids to form amides.
- Reduction reactions: The ketone group may be reduced to an alcohol under suitable conditions.
These reactions are significant in synthetic organic chemistry for creating derivatives and analogs of the compound.
- Antimicrobial effects: Similar compounds have shown activity against various pathogens.
- Anti-inflammatory properties: Compounds containing an amine and carboxylic acid functional group may exhibit anti-inflammatory effects.
- Enzyme inhibition: Some derivatives could act as enzyme inhibitors, impacting metabolic pathways.
Further research is necessary to elucidate the specific biological effects of this compound.
The synthesis of 4-(3,5-dimethylanilino)-4-oxobutanoic acid can be achieved through several methods:
- Condensation Reactions: A common approach involves the condensation of 3,5-dimethylaniline with a suitable acylating agent followed by oxidation to introduce the ketone functionality.
- Multi-step Synthesis: Starting from simpler precursors like butanoic acid derivatives, the compound can be synthesized through a series of reactions including alkylation and acylation.
- Use of Catalysts: Catalysts may be employed to enhance reaction rates and yields during synthesis.
These methods highlight the versatility in synthesizing this compound depending on available materials and desired purity levels.
4-(3,5-Dimethylanilino)-4-oxobutanoic acid has potential applications in various fields:
- Pharmaceutical Industry: It may serve as an intermediate in the synthesis of drugs due to its unique structural features.
- Agricultural Chemicals: Compounds with similar structures are often explored for use in agrochemicals.
- Material Science: It may find applications in developing polymers or other materials due to its functional groups.
Several compounds share structural similarities with 4-(3,5-dimethylanilino)-4-oxobutanoic acid. Here are some examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-(2,5-Dimethylanilino)-4-oxobutanoic acid | 198276-05-0 | Contains a different dimethyl substitution pattern |
| 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid | 51036-98-7 | Similar oxobutanoic structure but different phenyl substitution |
| (3R)-4-(2,5-Dimethylanilino)-3-[...]-4-oxobutanoic acid | 797322 | More complex structure with additional substituents |
Uniqueness
The uniqueness of 4-(3,5-dimethylanilino)-4-oxobutanoic acid lies in its specific dimethyl substitution on the aniline ring and its potential biological activities that might differ from those of its analogs. This specificity can influence its reactivity and interactions within biological systems compared to similar compounds.








